molecular formula C14H14N2O B14498768 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile CAS No. 64322-66-3

2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile

Cat. No.: B14498768
CAS No.: 64322-66-3
M. Wt: 226.27 g/mol
InChI Key: PQGJVYCSJBDDGM-UHFFFAOYSA-N
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Description

2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is an organic compound with a unique structure that combines an aniline group with a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile typically involves the reaction of aniline with a suitable cyclopentene derivative. One common method involves the use of 4,4-dimethyl-2-cyclopentenone as a starting material. The reaction is carried out under acidic or basic conditions, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the cyclopentene ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-4,4-dimethylcyclopent-2-enone: Similar structure but lacks the nitrile group.

    4,4-Dimethyl-2-cyclopentenone: Precursor in the synthesis of the target compound.

    Aniline derivatives: Compounds with similar aniline groups but different ring structures.

Uniqueness

2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is unique due to the combination of an aniline group with a cyclopentene ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64322-66-3

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-anilino-4,4-dimethyl-5-oxocyclopentene-1-carbonitrile

InChI

InChI=1S/C14H14N2O/c1-14(2)8-12(11(9-15)13(14)17)16-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3

InChI Key

PQGJVYCSJBDDGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)C#N)NC2=CC=CC=C2)C

Origin of Product

United States

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